molecular formula C35H45F3N4O7 B15329413 Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate

Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate

Cat. No.: B15329413
M. Wt: 690.7 g/mol
InChI Key: BNQKVHAJQHPVGB-YTWGZRLISA-N
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Description

Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and reproducibility. The industrial synthesis also incorporates rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound finds use in the industry as a precursor for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate 2,2,2-trifluoroacetate include other complex organic molecules with analogous functional groups and structural motifs. Examples include various cyclohexyl and pyrrolidine derivatives, as well as compounds containing diphenylpropanoate moieties.

Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities

Properties

Molecular Formula

C35H45F3N4O7

Molecular Weight

690.7 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H44N4O5.C2HF3O2/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24;3-2(4,5)1(6)7/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39);(H,6,7)/t22-,26-,28-,29-;/m0./s1

InChI Key

BNQKVHAJQHPVGB-YTWGZRLISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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